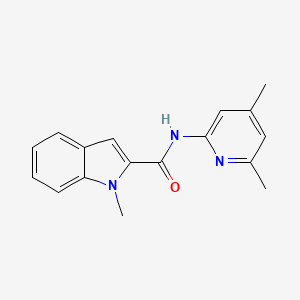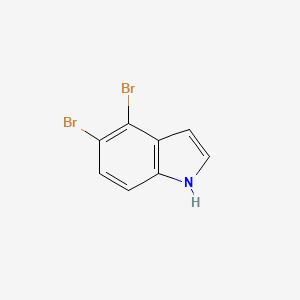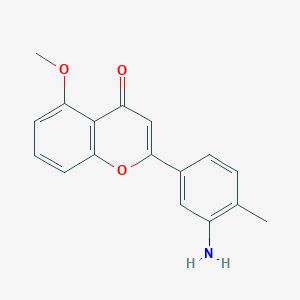
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-methylquinazolin-4(3H)-one and brominating agents.
Bromination: The bromination of 2-chloro-3-methylquinazolin-4(3H)-one is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazolinones, while oxidation reactions can produce quinazolinone derivatives with additional functional groups.
Scientific Research Applications
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including anticancer, antiviral, and antibacterial agents.
Biological Studies: It serves as a probe in biological studies to investigate enzyme inhibition and receptor binding.
Agrochemicals: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-chloroquinazolin-4(3H)-one: Lacks the methyl group at the 3-position.
2-Chloro-3-methylquinazolin-4(3H)-one: Lacks the bromine atom at the 7-position.
7-Bromo-3-methylquinazolin-4(3H)-one: Lacks the chlorine atom at the 2-position.
Uniqueness
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, along with a methyl group. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
1404480-64-3 |
|---|---|
Molecular Formula |
C9H6BrClN2O |
Molecular Weight |
273.51 g/mol |
IUPAC Name |
7-bromo-2-chloro-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3 |
InChI Key |
KSOOBPDWXCXAJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)Br)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


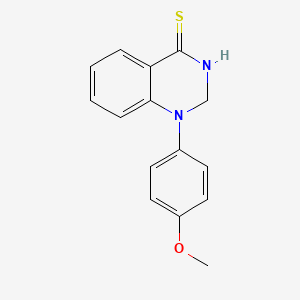
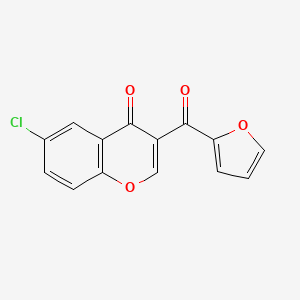
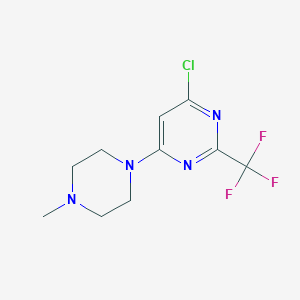

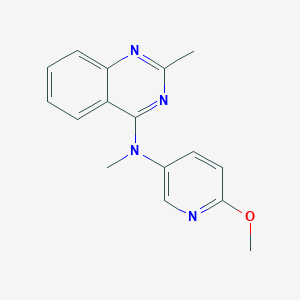

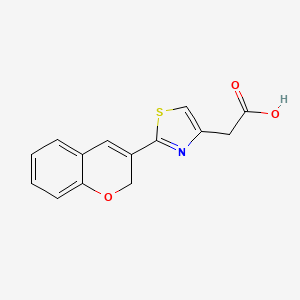
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
